

Aitralin: A Novel Tool for Studying Microtubule Dynamics In Vivo

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Compound of Interest

Compound Name: *Nitralin*

Cat. No.: *B166426*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α - and β -tubulin heterodimers. Their dynamic instability—stochastic switching between phases of growth and shortening—is crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell morphology.^{[1][2]} The precise regulation of microtubule dynamics is therefore essential for cellular function, and its disruption is a key target for anti-cancer therapies.^{[1][3]}

Aitralin is a novel synthetic small molecule designed as a potent and specific tool for the investigation of microtubule dynamics *in vivo*. Aitralin functions as a microtubule destabilizing agent, binding to β -tubulin to inhibit microtubule polymerization.^[4] This action leads to the disruption of the microtubule network, induction of mitotic arrest, and subsequent apoptosis in rapidly dividing cells. These properties make Aitralin an invaluable tool for studying the fundamental roles of microtubules in cellular processes and for preclinical research into novel anti-cancer therapeutics.

Applications

- Studying Mitotic Progression and Arrest: Aitralin's potent anti-mitotic activity allows for the synchronized arrest of cells in the G2/M phase of the cell cycle, facilitating detailed studies of mitotic spindle formation and chromosome segregation.[1][3]
- Investigating Cytoskeletal Organization: By acutely depolymerizing microtubules, Aitralin can be used to probe the role of the microtubule network in cell polarity, migration, and intracellular trafficking.
- Preclinical Cancer Research: The targeted disruption of microtubule dynamics in proliferating cells makes Aitralin a candidate for evaluation as an anti-cancer agent in in vivo models, such as tumor xenografts.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Aitralin on microtubule dynamics and cell fate in preclinical models.

Table 1: Effect of Aitralin on Microtubule Dynamic Instability Parameters in Live Cells

Parameter	Control	Aitralin (10 nM)	Aitralin (50 nM)
Growth Rate (μm/min)	15.2 ± 2.5	10.8 ± 1.9	6.1 ± 1.2
Shortening Rate (μm/min)	20.5 ± 3.1	25.1 ± 3.8	32.7 ± 4.5
Catastrophe Frequency (events/min)	1.8 ± 0.4	3.2 ± 0.6	5.9 ± 0.9
Rescue Frequency (events/min)	1.2 ± 0.3	0.5 ± 0.1	0.1 ± 0.05
Time Spent in Pause (%)	25	15	8

Data are presented as mean ± standard deviation from n=30 microtubules tracked over 10 minutes in live U2OS cells expressing EGFP-tubulin.

Table 2: Dose-Dependent Effect of Aitralin on Mitotic Index and Apoptosis in a Human Breast Cancer Cell Line (MCF-7)

Aitralin Concentration	Mitotic Index (%) (24h)	Apoptotic Cells (%) (48h)
0 nM (Control)	3.1 ± 0.5	2.5 ± 0.4
10 nM	15.8 ± 2.1	18.9 ± 2.5
50 nM	42.5 ± 4.3	55.7 ± 5.1
100 nM	68.2 ± 6.1	85.3 ± 7.2

Mitotic index was determined by phospho-histone H3 staining and flow cytometry. Apoptosis was quantified using Annexin V/PI staining and flow cytometry.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics in Aitralin-Treated Cells

This protocol describes the use of live-cell imaging to quantify the effects of Aitralin on microtubule dynamic instability.

Materials:

- Mammalian cell line stably expressing a fluorescently tagged tubulin (e.g., EGFP- α -tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP).
- Glass-bottom imaging dishes.
- Complete cell culture medium.
- Aitralin stock solution (e.g., 10 mM in DMSO).
- Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
- Image analysis software with microtubule tracking capabilities.

Procedure:

- Cell Plating: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluence on the day of imaging.
- Cell Treatment: Prepare working concentrations of Aitralin in pre-warmed complete culture medium. Replace the medium in the imaging dishes with the Aitralin-containing medium or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 1-4 hours).
- Microscopy Setup: Place the dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
- Image Acquisition: Acquire time-lapse images of cells at a high temporal resolution (e.g., one frame every 2-5 seconds) for a total of 5-10 minutes. Use a low laser power to minimize phototoxicity.[\[6\]](#)
- Data Analysis:
 - Import the time-lapse series into the image analysis software.
 - Trace the ends of individual microtubules over time to generate life history plots.
 - From these plots, calculate the growth and shortening rates, catastrophe and rescue frequencies, and the percentage of time spent in a paused state.[\[7\]](#)

Protocol 2: Immunofluorescence Staining of Microtubules and Mitotic Spindles

This protocol allows for the visualization of Aitralin's effect on the overall microtubule network and the structure of the mitotic spindle.

Materials:

- Cells grown on glass coverslips.
- Aitralin stock solution.
- Microtubule-stabilizing buffer (e.g., PHEM buffer).

- Paraformaldehyde (PFA) solution (4% in PBS).
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibody (e.g., anti- α -tubulin).
- Fluorescently labeled secondary antibody.
- DAPI for nuclear staining.
- Antifade mounting medium.

Procedure:

- Cell Culture and Treatment: Plate cells on coverslips and treat with desired concentrations of Aitralin or vehicle control for an appropriate duration (e.g., 16-24 hours) to observe effects on mitosis.
- Fixation: Gently wash the cells with pre-warmed microtubule-stabilizing buffer. Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

- Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Protocol 3: In Vivo Efficacy Study of Aitralin in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of Aitralin in an *in vivo* setting.

Materials:

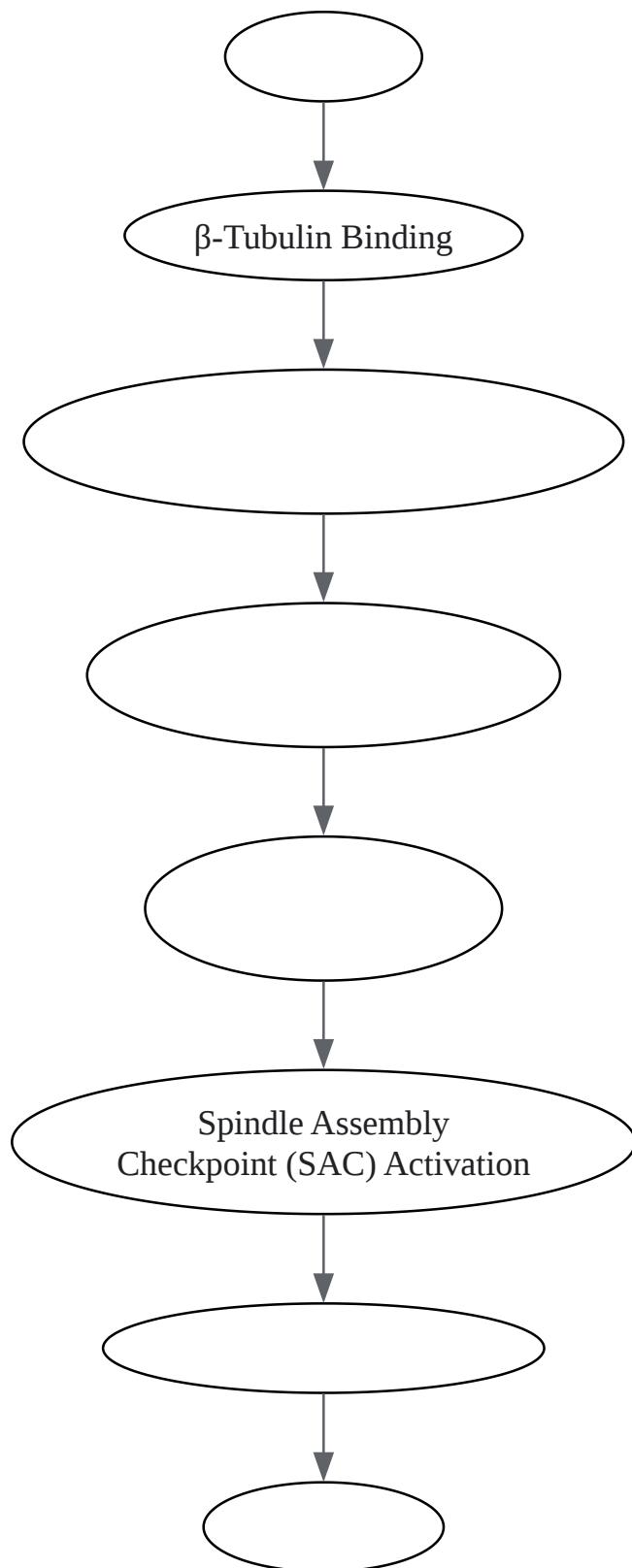
- Immunocompromised mice (e.g., NOD/SCID or nude mice).
- Cancer cell line for implantation (e.g., MDA-MB-231).
- Aitralin formulation for injection (e.g., dissolved in a vehicle such as saline with 5% DMSO and 10% Solutol).
- Calipers for tumor measurement.
- Sterile syringes and needles.

Procedure:

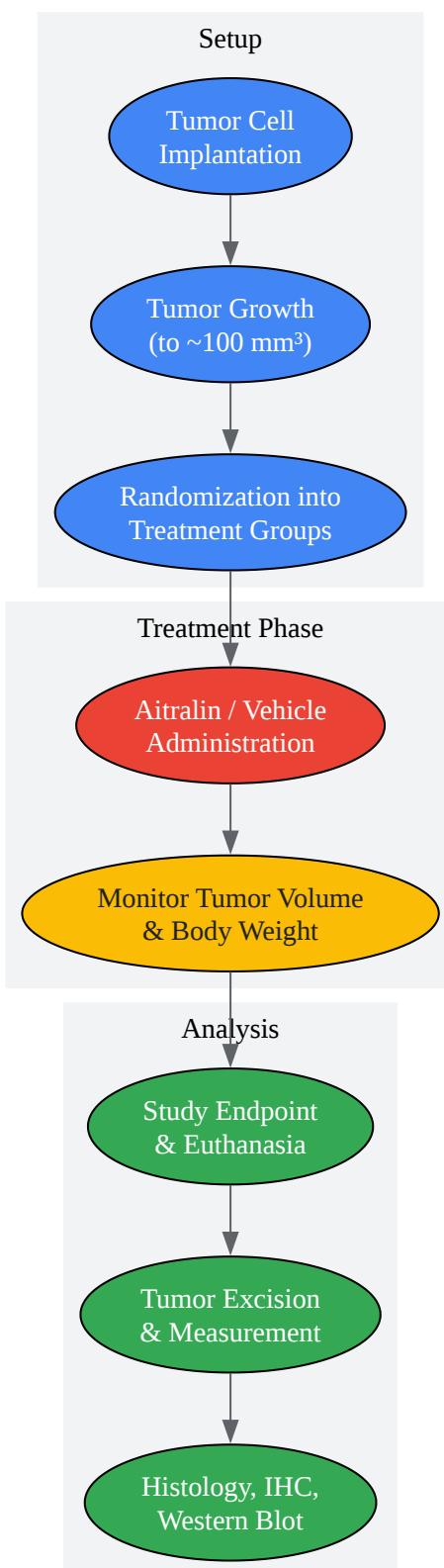
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS/Matrigel) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Treatment Administration: Administer Aitralin or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., once daily for 14 days).
- Monitoring:

- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight and overall health of the mice throughout the study.
- Study Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined maximum size, euthanize the mice.
- Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology, immunohistochemistry (e.g., for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3), or Western blotting.

Visualizations

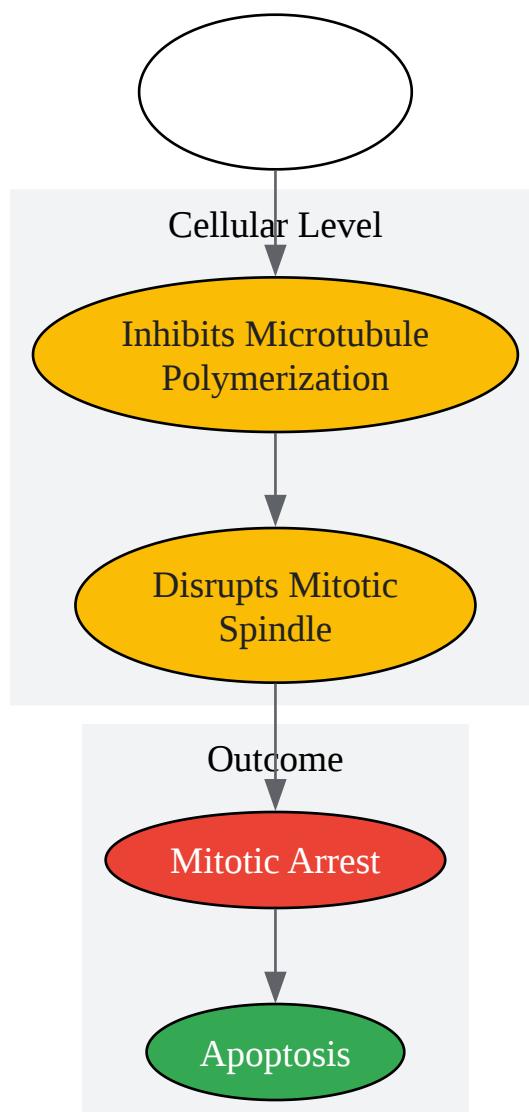
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Caption: Aitralin-induced signaling pathway leading to apoptosis.



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Caption: Experimental workflow for in vivo analysis of Aitralin.

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Caption: Logical flow of Aitralin's cellular effects.

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